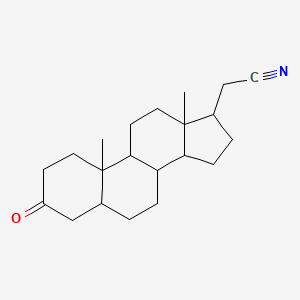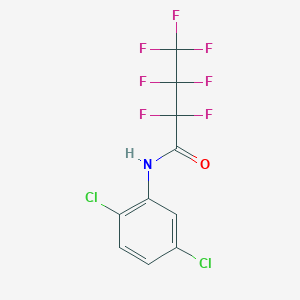
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of both chlorinated and fluorinated aromatic and aliphatic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2,5-dichloroaniline with heptafluorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Substitution: Products with additional functional groups on the aromatic ring.
Reduction: The corresponding amine derivative.
Hydrolysis: 2,5-dichloroaniline and heptafluorobutyric acid.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of materials with specific chemical resistance or other desirable properties.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide depends on its specific application. In biological systems, it may interact with cellular components through its aromatic and fluorinated groups, potentially affecting membrane permeability or enzyme activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide: Similar structure but with fewer fluorine atoms.
N-(2,5-dichlorophenyl)-succinamic acid: Contains a succinamic acid moiety instead of the heptafluorobutanamide group.
Uniqueness
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased lipophilicity and chemical stability. These properties make it particularly useful in applications requiring high resistance to chemical degradation.
Propriétés
Numéro CAS |
121806-67-5 |
|---|---|
Formule moléculaire |
C10H4Cl2F7NO |
Poids moléculaire |
358.04 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C10H4Cl2F7NO/c11-4-1-2-5(12)6(3-4)20-7(21)8(13,14)9(15,16)10(17,18)19/h1-3H,(H,20,21) |
Clé InChI |
UFJLYZKVFUIJGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)

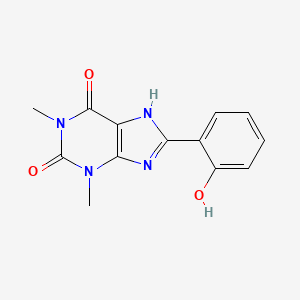
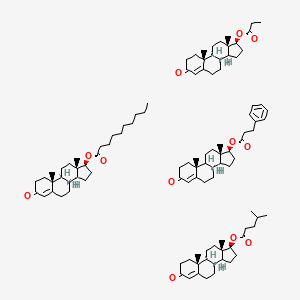
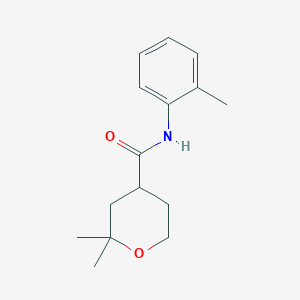
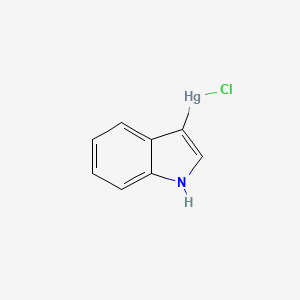
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)


![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
